Lividomycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lividomycin B is a broad-spectrum aminoglycoside antibiotic. It is effective against most gram-positive and gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This compound is a member of the class of lividomycins and is structurally related to paromomycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lividomycin B analogues involves the condensation of 6-azido-2,3,4-tri-O-benzyl-6-deoxy-l-idopyranosyl derivatives . The synthetic routes typically involve glycosylation reactions, where protected intermediates are used to ensure selective reactions at specific positions on the molecule .
Industrial Production Methods: Industrial production of aminoglycoside antibiotics, including this compound, often involves fermentation processes using specific strains of bacteria such as Streptomyces spp. These bacteria are cultured under controlled conditions to produce the desired antibiotic, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Lividomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the antibiotic to enhance its activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity or reduced toxicity. These modifications can involve changes to the sugar moieties or the amino groups on the molecule .
Scientific Research Applications
Lividomycin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, it is used to study the mechanisms of bacterial resistance to antibiotics . In medicine, this compound is used to treat infections caused by gram-positive and gram-negative bacteria, including tuberculosis . In industry, it is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control .
Mechanism of Action
Lividomycin B exerts its effects by binding to the bacterial ribosome and interfering with protein synthesis . Specifically, it binds to the A site on the 16S rRNA of the bacterial ribosome, causing misreading of the mRNA and leading to the production of faulty proteins . This ultimately results in the death of the bacterial cell. The molecular targets of this compound include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
Lividomycin B is structurally similar to other aminoglycoside antibiotics such as paromomycin, kanamycin, and gentamicin . it is unique in its specific modifications, such as the lack of a hydroxy group at position 3 on the 2-amino-2-deoxyglucopyranosyl moiety . This structural difference can affect its binding affinity and specificity for bacterial ribosomes, making it more effective against certain bacterial strains .
List of Similar Compounds:- Paromomycin
- Kanamycin
- Gentamicin
- Tobramycin
- Neomycin
Properties
Molecular Formula |
C23H45N5O13 |
---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
BRSBFYLXCMGALM-CDEWKRIDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.